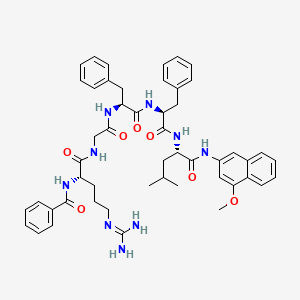![molecular formula C7H10Cl2N2 B1448053 2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐 CAS No. 1443981-64-3](/img/structure/B1448053.png)
2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐
描述
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .
Synthesis Analysis
While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .
科学研究应用
癌症治疗
2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐衍生物已被研究为成纤维细胞生长因子受体 (FGFR) 的强效抑制剂,FGFR 在肿瘤的发生和发展中起着至关重要的作用 。这些化合物对各种 FGFR 亚型表现出抑制活性,使其成为癌症治疗的有前景候选药物。
实验程序和结果::- 化合物 4h 表现出有效的 FGFR 抑制活性,其 IC50 值分别为 7、9、25 和 712 nM 。
- 体外研究表明,4h 抑制乳腺癌细胞增殖并诱导凋亡 。
- 它还显着降低了癌细胞的迁移和侵袭能力 。
糖尿病治疗
与 2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐相似的化合物与降低血糖水平有关,这表明其在治疗糖尿病和相关疾病方面具有潜在应用 。
实验程序和结果::心血管疾病
2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐衍生物对 FGFR 通路的调节可能对心血管疾病有影响,因为 FGFR 信号传导参与血管生成和组织发育 。
实验程序和结果::肥胖研究
该化合物的衍生物可能在肥胖研究中发挥作用,可能影响与代谢和能量消耗相关的途径 。
实验程序和结果::高脂血症研究
2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐在降低血糖水平方面的生物活性表明其在高脂血症的研究和治疗中可能具有应用 。
实验程序和结果::血管生成研究
FGFR 参与血管生成使得 2,3-二氢-1H-吡咯并[3,2-b]吡啶二盐酸盐衍生物对血管生成研究很感兴趣,血管生成对癌症治疗和伤口愈合至关重要 。
实验程序和结果::成纤维细胞生长因子受体抑制
实验程序和结果::作用机制
While the specific mechanism of action for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” was not found in the search results, a related compound was found to target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and induced cell cycle arrest in G2/M and S phases .
安全和危害
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
未来方向
While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .
生化分析
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the biochemical pathway it is involved in .
Cellular Effects
The effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets. This binding can result in changes in the conformation of the biomolecule, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGFDVLFPJYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-64-3 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)




![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)




![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)

